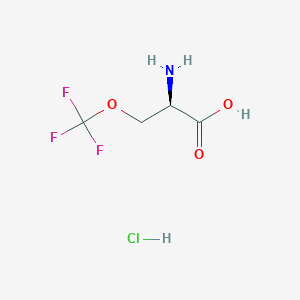

O-(Trifluoromethyl)-D-serine hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethyl-containing compounds are increasingly important in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is known for its unique physicochemical properties, which often enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a rapidly growing field in organic chemistry . Various methods have been developed for the incorporation of a trifluoromethyl group into organic motifs .Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a key structural motif in many active agrochemical and pharmaceutical ingredients . It is thought that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions . For instance, trifluoromethylpyridines can be synthesized in 60 to 80% yield via a cyclocondensation reaction using a trifluoromethyl-containing compound .Physical and Chemical Properties Analysis

Trifluoromethyl-containing compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, 2-amino-2-(trifluoromethoxy)butanoic acid, a trifluoromethyl ether, has promising pKa and logD values, making it a potential analogue of natural aliphatic amino acids .科学的研究の応用

Serine Hydrolase Inhibition

Serine hydrolases are crucial enzymes involved in numerous biological processes, including metabolism, inflammation, and signaling pathways. Inhibitors of serine hydrolases have therapeutic potential in treating diseases like obesity, diabetes, and neurological disorders. Research on serine hydrolases has led to the identification of various chemotypes, including triazole ureas, as potent inhibitors. These compounds exhibit high selectivity and potency across the mammalian proteome and have been used to develop in vivo-active inhibitors for diseases related to serine hydrolase dysfunction (Chang et al., 2013).

Role in Neurotransmission

D-Serine is a potent co-agonist at the NMDA glutamate receptor, playing a pivotal role in neurotransmission and neural plasticity. Its synthesis and metabolism, involving serine racemase and D-amino acid oxidase, have been implicated in the pathophysiology of neuropsychiatric disorders, including schizophrenia and depression. Studies have explored D-serine's therapeutic potential, revealing its capacity to improve symptoms in treatment-refractory schizophrenia when used as an adjunct to antipsychotic medication (MacKay et al., 2019).

Cancer Metabolism

Serine plays a significant role in cancer metabolism, contributing to nucleotide synthesis, methylation reactions, and redox homeostasis through one-carbon metabolism. The dependency on serine for proliferation highlights potential therapeutic strategies, such as targeting serine synthesis pathways or modulating the uptake of exogenous serine. This approach offers novel opportunities for cancer therapy, particularly in serine-dependent tumors (Yang & Vousden, 2016).

Analytical and Biochemical Applications

The quantification and analysis of serine levels in biological samples are crucial for understanding its role in various diseases. Techniques involving microfluidics and mass spectrometry have been developed for the sensitive detection of serine, highlighting its importance in diagnostic applications and research (Kugimiya & Matsuzaki, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLQKIXYVYYPFX-HSHFZTNMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2926975.png)

![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)

![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)

![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)

![N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2926988.png)

![(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2926992.png)